Superior TRAP1 Affinity of the 2,4,6-Trifluorobenzimidamide Scaffold vs. HSP90
A derivative built upon the 2,4,6-trifluorobenzimidamide core exhibits a quantifiable preference for binding to the mitochondrial chaperone TRAP1 over the closely related cytosolic chaperone HSP90α. The compound demonstrated an IC50 of 178 nM against TRAP1, compared to a significantly weaker IC50 of 5000 nM (5 µM) against HSP90α in a fluorescence polarization competition assay [1].
| Evidence Dimension | Binding Affinity (IC50) for Chaperone Proteins |
|---|---|
| Target Compound Data | IC50 = 178 nM (TRAP1) |
| Comparator Or Baseline | IC50 = 5000 nM (HSP90α) |
| Quantified Difference | 28-fold higher potency for TRAP1 |
| Conditions | Fluorescence polarization competition assay using a FITC-labeled probe (PU-H71-FITC3) with recombinant full-length proteins [1]. |
Why This Matters
This 28-fold selectivity window suggests that the 2,4,6-trifluorobenzimidamide scaffold provides a privileged starting point for developing selective inhibitors of the mitochondrial TRAP1 chaperone, a key target in cancer and degenerative diseases, while minimizing off-target activity on the cytosolic HSP90 isoform.
- [1] BindingDB. BDBM50571909 (CHEMBL4860652) - Activity Data for 2,4,6-Trifluorobenzimidamide derivative. View Source
